molecular formula C16H19N3O4S B2774691 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester CAS No. 342780-99-8

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No. B2774691
CAS RN: 342780-99-8
M. Wt: 349.41
InChI Key: YTLUDAYHSAUZED-UHFFFAOYSA-N
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Description

The compound “4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester” is a piperazine-containing molecule . Piperazine is a frequently used heterocycle in biologically active compounds due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of quinoline-8-sulfonyl chloride with ethyl 4-aminobenzoate. The ester function is then hydrolyzed to give an intermediate compound. The final compound is prepared by coupling the intermediate with N-Boc-piperazine using (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBoP) as a coupling reagent .


Molecular Structure Analysis

The molecular structure of the compound is derived from the quinoline and piperazine moieties. The quinoline moiety is a basic and hydrophilic group that optimizes the pharmacokinetic properties of the final molecule. It also serves as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .


Chemical Reactions Analysis

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The reactions of quinoline-8-sulfonyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino [2,3,4- ij ]quinolin-11-ium derivatives or 8- [ (2-chlorocycloalkyl)sulfanyl]quinolines in high yields .

Scientific Research Applications

properties

IUPAC Name

ethyl 4-quinolin-8-ylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-16(20)18-9-11-19(12-10-18)24(21,22)14-7-3-5-13-6-4-8-17-15(13)14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLUDAYHSAUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester

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